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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-

sulfonic acid) (ABTS) assay, a widely used method for studying the kinetics of various

oxidoreductase enzymes. We will delve into the core principles of the assay, provide detailed

experimental protocols for key enzymes, discuss data analysis for determining crucial kinetic

parameters, and present the advantages and limitations of this technique.

Core Principles of the ABTS Assay
The ABTS assay is a spectrophotometric method that relies on the oxidation of ABTS to a

stable, colored radical cation (ABTS•+).[1] The colorless ABTS substrate is converted into a

blue-green product that exhibits strong absorbance at specific wavelengths, most commonly

measured between 405-420 nm.[2][3] The rate of formation of this radical cation is directly

proportional to the enzymatic activity, allowing for the continuous monitoring of the reaction

kinetics.[1]

The versatility of the ABTS assay stems from its applicability to a range of oxidoreductase

enzymes. For instance, in the presence of hydrogen peroxide (H₂O₂), peroxidases like

horseradish peroxidase (HRP) catalyze the transfer of electrons from ABTS to H₂O₂, leading to

the formation of the ABTS•+ radical.[1][2] Laccases, on the other hand, can directly oxidize

ABTS using molecular oxygen as the electron acceptor.[1] This adaptability makes the ABTS

assay a valuable tool in various research and development settings, including enzyme-linked

immunosorbent assays (ELISA).[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1667969?utm_src=pdf-interest
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_AzBTS_NH4_2_Assay_in_Enzyme_Kinetics.pdf
https://www.benchchem.com/pdf/The_Core_Mechanism_of_ABTS_in_Peroxidase_Assays_A_Technical_Guide.pdf
https://static.igem.org/mediawiki/2020/7/7b/T--TU_Kaiserslautern--ABTSAssay.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_AzBTS_NH4_2_Assay_in_Enzyme_Kinetics.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_AzBTS_NH4_2_Assay_in_Enzyme_Kinetics.pdf
https://www.benchchem.com/pdf/The_Core_Mechanism_of_ABTS_in_Peroxidase_Assays_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_AzBTS_NH4_2_Assay_in_Enzyme_Kinetics.pdf
https://en.wikipedia.org/wiki/ABTS
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
Accurate quantitative analysis in enzymatic assays is paramount. The following tables

summarize key quantitative data for the ABTS assay.

Parameter Value
Wavelength
(nm)

Enzyme Reference

Molar Extinction

Coefficient (ε)

3.6 x 10⁴ M⁻¹

cm⁻¹
420

Laccase/Peroxid

ase
[4][5][6]

Molar Extinction

Coefficient (ε)

3.6 x 10⁴ M⁻¹

cm⁻¹
405-420 Peroxidase [2]

Molar Extinction

Coefficient (ε)

1.48 x 10⁴ M⁻¹

cm⁻¹
734 ABTS•+ [7]

Molar Extinction

Coefficient (ε)

3.6 x 10⁴ M⁻¹

cm⁻¹
415 ABTS•+ [7]

Note: The molar extinction coefficient can be influenced by factors such as pH and the solvent

used.[7] Researchers should maintain consistency in the value used for their calculations.

Wavelength (nm) Application

405-420
Commonly used for kinetic assays of

peroxidases and laccases.[2][3]

650
Alternative wavelength to minimize interference.

[2]

734 Often used in antioxidant capacity assays.[2][7]

820 Another alternative wavelength for detection.[2]

Experimental Protocols
Detailed and reproducible protocols are the foundation of reliable kinetic studies. Below are

generalized methodologies for performing ABTS assays with peroxidases and laccases.
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Optimization of specific concentrations and incubation times may be necessary depending on

the enzyme and experimental conditions.

Peroxidase Activity Assay
This protocol is designed to determine the initial reaction velocity of a peroxidase-catalyzed

reaction at various ABTS concentrations, while keeping the concentration of hydrogen peroxide

constant and saturating.

Materials and Reagents:

Enzyme: Purified or partially purified peroxidase solution.

ABTS Substrate: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt.

Hydrogen Peroxide (H₂O₂): 30% (w/w) stock solution.

Buffer Solution: 0.1 M Sodium Acetate, pH 4.5 or 100 mM Potassium Phosphate, pH 5.0.[1]

[8]

Spectrophotometer: Capable of reading absorbance at 405 nm.[2]

Cuvettes or 96-well microplate.

Pipettes and tips.

Distilled or deionized water.

Solution Preparation:

Buffer Solution (0.1 M Sodium Acetate, pH 4.5): Prepare 0.1 M solutions of acetic acid and

sodium acetate. Mix the two solutions while monitoring the pH until the desired pH of 4.5 is

achieved.[1]

ABTS Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of ABTS in the buffer

solution. For example, dissolve 5.49 mg of ABTS in 1 mL of buffer. This solution should be

prepared fresh and protected from light.[1]
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Hydrogen Peroxide Stock Solution (e.g., 10 mM): Prepare by diluting a 30% H₂O₂ stock

solution in deionized water. This solution should also be prepared fresh.[1][9]

Enzyme Working Solution: Dilute the enzyme stock solution in the buffer to a concentration

that produces a linear change in absorbance over a few minutes. This optimal concentration

needs to be determined empirically.[1]

Assay Procedure (Kinetic):

Set up the Spectrophotometer: Power on the spectrophotometer and allow it to warm up for

at least 30 minutes. Set the wavelength to 405 nm and the desired temperature (e.g., 25°C).

[1][2]

Prepare Reaction Mixtures: In a series of tubes or microplate wells, prepare different

concentrations of the ABTS substrate by diluting the ABTS stock solution with the buffer. A

typical range to start with for determining Michaelis-Menten constants (Km and Vmax) could

be from 0.1 mM to 5 mM.[1]

Perform the Assay:

For each ABTS concentration, add the buffer and the ABTS solution to a cuvette or well

and mix.

Add the H₂O₂ solution and mix.

Initiate the reaction by adding the enzyme working solution. Mix quickly.

Immediately start recording the absorbance at 405 nm at regular intervals (e.g., every 15

or 30 seconds) for a set period (e.g., 3-5 minutes).[1][2]

Blank Reaction: Run a blank reaction containing all components except the enzyme to

correct for any non-enzymatic oxidation of ABTS.[1]

Laccase Activity Assay
The protocol for laccase is similar to that of peroxidase, with the key difference being the

absence of hydrogen peroxide, as laccase utilizes molecular oxygen for the oxidation of ABTS.
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Materials and Reagents:

Enzyme: Purified or partially purified laccase solution.

ABTS Substrate: As described for the peroxidase assay.

Buffer Solution: 100 mM phosphate-citrate buffer, pH 4.0.[10]

Other materials are the same as for the peroxidase assay.

Solution Preparation:

Buffer Solution (100 mM Phosphate-Citrate, pH 4.0): Prepare as per standard laboratory

procedures. The optimal pH for ABTS oxidation by most fungal and bacterial laccases is

between 3.0 and 4.0.[10]

ABTS Solution (e.g., 2 mM): Prepare by dissolving ABTS in the phosphate-citrate buffer.[10]

Enzyme Working Solution: Prepare as described for the peroxidase assay.

Assay Procedure (Kinetic):

Set up the Spectrophotometer: Set the wavelength to 420 nm and the temperature to 25°C.

[10]

Perform the Assay:

To a cuvette, add the phosphate-citrate buffer and the ABTS solution.

Initiate the reaction by adding the laccase working solution and mix.

Immediately monitor the increase in absorbance at 420 nm over time.[10]

Blank Reaction: Run a blank reaction without the enzyme.

Data Analysis and Interpretation
The data obtained from the kinetic ABTS assay can be used to determine key enzymatic

parameters, most notably the Michaelis-Menten constants, K_m_ and V_max_.
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Calculating Initial Reaction Velocity (v₀):

Plot the absorbance values against time for each substrate concentration.

Determine the initial linear portion of each curve.

The slope of this linear portion (ΔAbs/min) represents the initial reaction rate.

Convert the rate from ΔAbs/min to concentration/min (e.g., µmol/min or mM/min) using the

Beer-Lambert law:

v₀ = (Slope / ε * l) * 10^6

Where:

ε is the molar extinction coefficient of ABTS•+ (e.g., 3.6 x 10⁴ M⁻¹ cm⁻¹ at 420 nm).[4][5]

l is the path length of the cuvette (typically 1 cm).

Determining K_m_ and V_max_:

Plot the initial reaction velocities (v₀) against the corresponding substrate concentrations

([S]).

This plot should yield a hyperbolic curve, characteristic of Michaelis-Menten kinetics.

The data can then be fitted to the Michaelis-Menten equation:

v₀ = (V_max_ * [S]) / (K_m_ + [S])

Alternatively, for a linear representation, the data can be plotted using the Lineweaver-Burk,

Hanes-Woolf, or Eadie-Hofstee transformations. The Lineweaver-Burk plot (1/v₀ vs. 1/[S]) is

commonly used, where:

The y-intercept is 1/V_max_.

The x-intercept is -1/K_m_.

The slope is K_m_/V_max_.
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Visualizing Workflows and Pathways
Diagrams are essential for clarifying complex experimental workflows and biochemical

pathways.

Reagent Preparation

Assay Execution Data Analysis

Prepare Buffer
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Prepare ABTS
Stock Solution (e.g., 10 mM)

Prepare H2O2
Stock Solution (e.g., 10 mM)

Prepare Enzyme
Working Solution

Add Enzyme to
initiate reaction

Set up Spectrophotometer
(405 nm, 25°C)

Mix Buffer, ABTS, and H2O2
in cuvette/well

Measure Absorbance
kinetically (3-5 min)

Plot Absorbance
vs. Time

Calculate Initial Velocity (v₀)
from linear slope Plot v₀ vs. [Substrate] Determine Km and Vmax

(e.g., Lineweaver-Burk plot)

Click to download full resolution via product page

Caption: Experimental workflow for a peroxidase-based ABTS kinetic assay.
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Caption: Enzymatic oxidation of ABTS by peroxidase and laccase.

Advantages and Limitations
The ABTS assay offers several advantages for studying enzyme kinetics:

High Sensitivity: The high molar extinction coefficient of the ABTS radical cation allows for

the detection of low enzyme concentrations.[2]

Broad Applicability: It can be used for a variety of oxidoreductase enzymes.[1][4]

Solubility: ABTS and its radical cation are soluble in both aqueous and organic media,

providing flexibility in assay conditions.[11]

Convenience: The assay is relatively simple to perform and can be adapted for high-

throughput screening in microplates.[3]

However, researchers should also be aware of the potential limitations and interferences:

Interference from Colored Compounds: Samples containing compounds that absorb at the

same wavelength as the ABTS radical can interfere with the assay.[2]

Photochemical Processes: Illumination, particularly at wavelengths shorter than 455 nm, can

lead to the photochemical generation of ABTS•+, potentially causing an overestimation of

enzyme activity.[9][12]

Non-Enzymatic Oxidation: A blank reaction is crucial to account for any non-enzymatic

oxidation of ABTS.[1]

Radical Stability: While the ABTS radical is relatively stable, its stability can be influenced by

factors such as pH and the presence of other molecules.[9]

Conclusion
The ABTS assay is a robust and versatile tool for the investigation of enzymatic reaction

kinetics. Its sensitivity, convenience, and applicability to a wide range of enzymes make it a

valuable method in academic research and industrial drug development. By understanding the

core principles, adhering to detailed protocols, and being mindful of potential interferences,
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researchers can effectively utilize the ABTS assay to obtain reliable and reproducible kinetic

data. This guide provides a solid foundation for the successful implementation of the ABTS

assay in your laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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